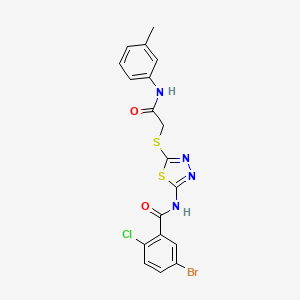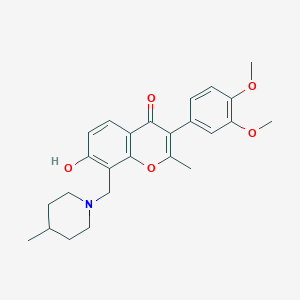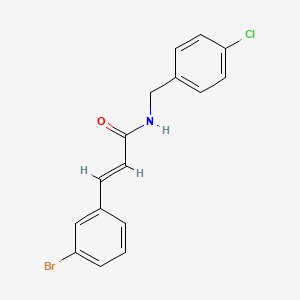![molecular formula C14H16ClF3N4O B2363094 3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine CAS No. 2085690-16-8](/img/structure/B2363094.png)
3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine is a complex organic compound featuring a trifluoromethyl group, a triazole moiety, and a chloro-substituted pyridine ring
Wirkmechanismus
Target of Action
It’s known that similar compounds have been found to interact with various receptors . The role of these targets can vary widely, from mediating cellular signaling to catalyzing biochemical reactions.
Mode of Action
Similar compounds have been found to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which may alter its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of a carbon-carbon bond, which can have downstream effects on various biochemical pathways.
Result of Action
Similar compounds have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its impact on biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions. Key steps typically include:
Formation of the Triazole Ring: : Using click chemistry, an azide reacts with an alkyne under copper(I)-catalyzed conditions to form the triazole ring.
Attachment to Pyridine: : The triazole derivative is then linked to the pyridine ring via a nucleophilic substitution reaction, where the methoxy group serves as a leaving group.
Industrial Production Methods
Large-scale synthesis involves similar steps but may include optimized catalysts and reaction conditions to enhance yield and purity. For instance, continuous-flow reactors can be employed to maintain precise control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: : The chloro and methoxy groups on the pyridine ring can undergo various nucleophilic substitutions.
Oxidation and Reduction: : Specific functional groups in the compound can be selectively oxidized or reduced depending on the required derivatives.
Common Reagents and Conditions
Substitution typically requires strong nucleophiles like amines or thiols.
Oxidation may employ reagents like potassium permanganate or hydrogen peroxide, while reduction might use hydrides like lithium aluminum hydride.
Major Products
Products vary depending on the reacting nucleophiles but often include modified triazole-pyridine derivatives with different functional groups, expanding their chemical utility.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Utilized in the development of novel catalysts and ligands due to its unique electronic properties.
Biology: : Explored for antimicrobial activities, leveraging the triazole and pyridine functionalities known for such properties.
Medicine: : Investigated for potential pharmaceutical applications, including as antifungal or anticancer agents.
Industry: : Used in material science for creating advanced polymers and as intermediates in the synthesis of agrichemicals.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
3-chloro-2-{[1-(butyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine: : Similar structure but with a different alkyl chain, affecting its physical properties.
5-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-3-(trifluoromethyl)pyridine: : A positional isomer with different substitution patterns, impacting its chemical reactivity and application profile.
In essence, 3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine stands out due to its unique blend of functional groups, offering a versatile platform for a range of scientific explorations and industrial applications.
Eigenschaften
IUPAC Name |
3-chloro-2-[[1-(3-methylbutyl)triazol-4-yl]methoxy]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N4O/c1-9(2)3-4-22-7-11(20-21-22)8-23-13-12(15)5-10(6-19-13)14(16,17)18/h5-7,9H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWDXKMWXYKKIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(N=N1)COC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide](/img/structure/B2363014.png)
![1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2363015.png)

![3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol](/img/structure/B2363019.png)




![N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363027.png)
![3,3-Difluoro-7-azaspiro[5.6]dodecane](/img/structure/B2363028.png)
![1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol](/img/structure/B2363029.png)



